molecular formula C20H21N3O5S2 B2658540 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 895436-89-2

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2658540
CAS RN: 895436-89-2
M. Wt: 447.52
InChI Key: CNKOZKUHDYIDGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a benzothiazole ring, which is a type of heterocyclic compound. Benzothiazoles are known for their wide range of applications in the field of pharmaceuticals and dyes . The compound also contains a sulfonyl group attached to a pyrrolidine ring, which is a common structure in many pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of this compound would likely show the benzothiazole and pyrrolidine rings, with the sulfonyl group acting as a bridge between them. The dimethoxy groups would be attached to the benzothiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as the presence of the sulfonyl group and the dimethoxy groups on the benzothiazole ring would likely make it more polar and potentially increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Potential Biological Activities

  • High-Yield Synthesis of Precursors for Radiopharmaceuticals : A study described a high-yield synthesis method for (S)-BZM, a precursor for (S)-123I-IBZM, starting from 2,6-dimethoxybenzoic acid. This method is significant for the preparation of radiopharmaceuticals used in imaging studies, particularly in the context of neurological disorders (Bobeldijk et al., 1990).

  • Novel Heterocyclic Compounds with Anti-inflammatory and Analgesic Properties : Another research initiative led to the synthesis of novel benzodifuranyl and thiazolopyrimidines derived from natural compounds, showing significant COX-2 inhibition, analgesic, and anti-inflammatory activities. This highlights the chemical's potential in developing new therapeutic agents (Abu‐Hashem et al., 2020).

  • Antidopaminergic Properties for Psychiatric Disorders : Research on derivatives of benzamide, including those similar to the compound of interest, has explored their potential as antipsychotic agents. These compounds have been found to possess significant antidopaminergic properties, suggesting a role in treating psychiatric disorders while minimizing side effects (Högberg et al., 1990).

  • Antibacterial and Antitubercular Agents : The synthesis of 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived compounds has demonstrated potential as antibacterial and antitubercular agents. This research underscores the compound's utility in addressing microbial resistance, a growing concern in global health (Joshi et al., 2008).

  • Cytotoxicity against Cancer Cell Lines : Studies have also focused on the cytotoxicity of related compounds against various cancer cell lines, providing a foundation for future anticancer drug development. This research points to the versatility of such compounds in potentially treating a range of cancers (Hour et al., 2007).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it were a drug, the mechanism of action would depend on the biological target of the drug .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. If it shows promise as a pharmaceutical, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S2/c1-27-16-11-15-18(12-17(16)28-2)29-20(21-15)22-19(24)13-5-7-14(8-6-13)30(25,26)23-9-3-4-10-23/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKOZKUHDYIDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.